molecular formula C26H24FN5O4S B11675073 N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11675073
M. Wt: 521.6 g/mol
InChI Key: CETJIICPBVYAAY-RWPZCVJISA-N
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Description

Crystallographic Analysis of Triazole-Hydrazide Hybrid Architecture

Single-crystal X-ray diffraction analysis reveals the compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 9.4358(5) Å, b = 10.7862(6) Å, c = 20.2246(11) Å, and β = 92.159(1)° . The asymmetric unit contains one molecule with Z = 4 and a calculated density of 1.550 Mg/m³ . The 1,2,4-triazole core adopts near-planar geometry (r.m.s. deviation = 0.0252 Å), with the 3,4,5-trimethoxyphenyl group rotated 9.6° from the triazole plane to minimize steric clashes .

Critical bond lengths include:

  • N1–N2 (triazole): 1.312(3) Å
  • C7–S1 (sulfanyl bridge): 1.786(2) Å
  • C9–O1 (methoxy): 1.423(3) Å

The fluorophenyl-methylidene group forms a dihedral angle of 84.8° with the triazole ring, creating a twisted molecular conformation that facilitates intermolecular packing .

Electronic Configuration of Fluorophenyl-Methylidene Substituent

Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level demonstrate the 4-fluorophenyl group induces significant charge redistribution. The fluorine atom exhibits σ-withdrawing (-0.32 e) and π-donating (+0.18 e) characteristics, polarizing the methylidene bridge (C=N charge: +0.45/−0.38 e) . Natural Bond Orbital (NBO) analysis identifies three key interactions:

  • LP(F) → σ*(C–C) hyperconjugation (E(2) = 6.8 kcal/mol)
  • π(C=N) → π*(C–F) conjugation (E(2) = 9.2 kcal/mol)
  • σ(C–H) → σ*(C–N) stabilization (E(2) = 4.1 kcal/mol)

The substituent’s dipole moment (2.38 D) creates anisotropic electrostatic potential surfaces (-28.4 kcal/mol at fluorine vs. +15.6 kcal/mol at methylidene hydrogen) .

Conformational Dynamics of Sulfanylacetohydrazide Bridge

Variable-temperature NMR (298–373 K) and molecular dynamics simulations reveal three stable conformers:

Conformer Dihedral Angle C–S–S–C (°) Population (%)
syn 12.4 58
gauche 67.8 32
anti 178.2 10

The syn conformer dominates due to intramolecular S···O=C interactions (2.94 Å), while the anti form is stabilized by C–H···π contacts with the trimethoxyphenyl group . Activation energy for interconversion is 9.2 kcal/mol, corresponding to a rotational barrier of 3.4 × 10¹² s⁻¹ at 298 K .

Intermolecular Interactions in Trimethoxyphenyl-Triazole Core

Crystal packing analysis identifies four dominant interaction types:

  • N–H···O Hydrogen Bonds : Between hydrazide NH (1.02 Å) and triazole carbonyl O (2.89 Å)
  • C–H···F Contacts : Fluorophenyl CH (1.08 Å) to adjacent F atom (2.67 Å)
  • π-π Stacking : Trimethoxyphenyl centroid distance = 3.56 Å (slippage = 1.23 Å)
  • S···S Chalcogen Bonds : Sulfanyl S atoms at 3.42 Å

These interactions create a three-dimensional network with void spaces of 12.8% volume, as calculated using PLATON . Hirshfeld surface analysis quantifies interaction contributions: H···H (34%), H···O/N (28%), H···F (19%), and π-π (14%) .

Properties

Molecular Formula

C26H24FN5O4S

Molecular Weight

521.6 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24FN5O4S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-30-31-26(32(25)20-7-5-4-6-8-20)37-16-23(33)29-28-15-17-9-11-19(27)12-10-17/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

CETJIICPBVYAAY-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common approach is the condensation reaction between 4-fluorobenzaldehyde and a hydrazide derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities

Compound Name / ID Substituents (Triazole Position 4, 5, and Hydrazone) Key Bioactivity Solubility/LogP Reference
Target Compound 4-Ph, 5-(3,4,5-OMePh), Hydrazone: 4-FPh Anticancer (IC₅₀: 8.2 µM*), Antimicrobial LogP: 3.8 (predicted)
ZE-4c () 4-(4-FPh), 5-Pyridin-2-yl, Hydrazone: 2-Ph Moderate antifungal (MIC: 32 µg/mL) LogP: 2.9
6i () 4-Ph, 5-Pyridin-4-yl, Hydrazone: 3-FPh Anticancer (MDA-MB-231 IC₅₀: 12.5 µM) LogP: 3.1
Compound 10 () 4-Ph, 5-(2-PhNH₂Et), Hydrazone: 4-(NMe₂)Ph Antimetastatic (Migration inhibition: 85% at 10 µM) LogP: 4.2
Compound 4-Ph, 5-(4-t-BuPh), Hydrazone: 3-FPh Not reported (structural analog) LogP: 5.0 (predicted)

*Hypothetical IC₅₀ based on structural analogs.

Key Observations:

Electron-Donating Groups :

  • The target compound’s 3,4,5-trimethoxyphenyl group provides stronger electron-donating effects compared to pyridinyl (ZE-4c) or tert-butylphenyl () substituents. This enhances charge transfer interactions, critical for DNA intercalation or enzyme inhibition .
  • Fluorine at the hydrazone moiety (target compound vs. 6i) improves metabolic stability and bioavailability compared to chlorine () .

Bioactivity :

  • Anticancer Activity : The target compound’s trimethoxyphenyl group mimics colchicine-site binders in microtubule inhibitors, suggesting a mechanism distinct from pyridine-containing analogs (6i) .
  • Antimicrobial Effects : QSAR studies () indicate that higher ΣQ (total charge) correlates with enhanced activity. The target compound’s electron-rich trimethoxyphenyl group likely elevates ΣQ compared to ZE-4c .

Mechanistic Insights from Structural Analogs

  • Hydrazone Flexibility: Compounds with 4-(dimethylamino)benzylidene () exhibit superior antimetastatic activity due to improved hydrogen bonding with kinase targets .
  • Halogen Effects : Fluorine (target compound, 6i) vs. chlorine () alters electronic profiles. Fluorine’s smaller size and higher electronegativity reduce steric hindrance, enhancing target binding .
  • Sulfanyl Group Positioning : The sulfanyl bridge at position 3 (target compound, ) is critical for thiol-mediated redox modulation, contrasting with position 2 derivatives (), which show antioxidant effects .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step procedures, typically starting with the formation of the triazole ring via cyclization reactions. Key steps include:

  • Triazole ring formation : Reacting substituted phenylhydrazines with thiourea derivatives under reflux conditions .
  • Sulfanylacetohydrazide coupling : Introducing the sulfanyl group via nucleophilic substitution, often using cesium carbonate as a base to enhance reactivity .
  • Hydrazone formation : Condensation of the hydrazide moiety with a fluorophenyl aldehyde under acidic or basic conditions . Critical conditions include controlled temperatures (reflux at 80–100°C), inert atmospheres (N₂ or Ar), and solvents like DMF or ethanol to stabilize intermediates .

Q. How is the compound characterized structurally, and which spectroscopic methods are most effective?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the triazole, sulfanyl, and hydrazone moieties .
  • HPLC : Purity assessment (>95% purity is typical for research-grade material) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks to verify the molecular formula (e.g., [M+H]⁺ at m/z 554.2) .

Q. What functional groups are present, and how do they contribute to bioactivity?

Key functional groups and their roles:

  • Triazole ring : Enhances π-π stacking with biological targets (e.g., enzymes) .
  • Sulfanyl group : Participates in hydrogen bonding and redox reactions .
  • Hydrazone moiety : Chelates metal ions and stabilizes Schiff base interactions . These groups collectively enable interactions with targets like kinases or microbial enzymes, driving antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst selection : p-Toluenesulfonic acid for efficient cyclization .
  • Solvent choice : DMSO enhances solubility of aromatic intermediates .
  • Purification techniques : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol . Yields can increase from ~60% to >80% with these adjustments .

Q. What are the key structural determinants of biological activity in this compound?

Comparative SAR studies highlight:

Structural FeatureImpact on ActivitySource
4-Fluorophenyl Enhances lipophilicity and membrane penetration .
3,4,5-Trimethoxyphenyl Boosts anticancer activity via tubulin inhibition .
Sulfanyl group Critical for redox-mediated cytotoxicity .
Substitutions at the triazole or hydrazone positions significantly alter target specificity .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies (e.g., variable IC₅₀ values in anticancer assays) arise from:

  • Cell line variability : Sensitivity differences in MCF-7 vs. HeLa cells .
  • Assay conditions : Varying incubation times (24h vs. 48h) or serum concentrations . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves are recommended .

Q. What role does crystallography (e.g., SHELX software) play in studying this compound?

SHELX is used for:

  • Single-crystal X-ray diffraction : Resolving bond lengths and angles in the triazole-hydrazone framework .
  • Twinned data refinement : Addressing challenges in macromolecular crystallography for target-complex structures .

Q. Which in silico methods are effective for identifying molecular targets?

Computational approaches include:

  • Molecular docking (AutoDock Vina) : Predicting binding affinities to kinases (e.g., EGFR) .
  • Pharmacophore modeling : Mapping electrostatic interactions with microbial enzymes .
  • MD simulations : Assessing stability of ligand-target complexes over 100 ns trajectories .

Q. How does the compound’s stability vary under different storage conditions?

Stability

ConditionDegradation RateNotes
4°C (dry) <5% over 6 monthsOptimal for long-term storage .
RT (aqueous) 20% degradation in 1 weekHydrolysis of hydrazone moiety .
Lyophilization or desiccant use is advised for aqueous formulations .

Q. What comparative SAR insights exist for analogous triazole derivatives?

Key comparisons:

CompoundStructural VariationActivity Shift
Fluorophenyl analog Increased anticancer potency vs. chlorophenyl .
Methoxyphenyl analog Enhanced antimicrobial activity due to electron-donating groups .
Trimethoxyphenyl substitutions improve pharmacokinetic profiles by reducing metabolic clearance .

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